

# In vivo delivery of Vps34-IN-4 using PEG300 and Tween80 formulation

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# **Application Notes and Protocols for In Vivo Delivery of Vps34-IN-4**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vps34-IN-4 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] Vps34 is a key regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] By producing phosphatidylinositol 3-phosphate (PtdIns3P), Vps34 initiates the formation of autophagosomes. It is also involved in endocytic sorting. Vps34 primarily exists in two distinct complexes: Complex I, containing ATG14L, which is crucial for autophagy initiation, and Complex II, with UVRAG, which functions in endosomal trafficking.[4] Inhibition of Vps34 provides a powerful tool to study the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.

These application notes provide detailed protocols for the in vivo delivery of **Vps34-IN-4** using a formulation based on polyethylene glycol 300 (PEG300) and Tween 80. This vehicle is designed to enhance the solubility and oral bioavailability of hydrophobic small molecule inhibitors like **Vps34-IN-4**.

### **Data Presentation**



In Vitro Potency and Selectivity of Vps34-IN-4

Target	IC50 (nM)	Assay Type
Vps34	25	Biochemical Assay
ΡΙ3Κα	>10,000	Biochemical Assay
РІЗКβ	>10,000	Biochemical Assay
РІЗКу	>10,000	Biochemical Assay
ΡΙ3Κδ	>10,000	Biochemical Assay

This table summarizes the in vitro potency and selectivity of **Vps34-IN-4** against various PI3K isoforms.

Pharmacokinetic Properties of Vps34-IN-4 in Mice

Administrat ion Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailabil ity (%)
Intravenous (i.v.)	2	1030	0.08	580	-
Oral (p.o.)	10	830	0.5	2300	79

This table presents the pharmacokinetic parameters of **Vps34-IN-4** in mice following intravenous and oral administration.

In Vivo Efficacy of Vps34-IN-4

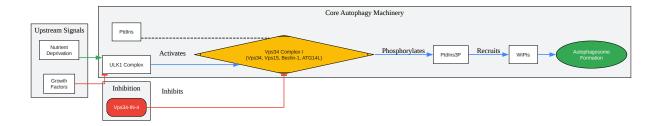
Animal Model	Treatment	Dose (mg/kg)	Effect
Mice	Vps34-IN-4	30	Inhibition of LC3-II turnover, indicating autophagy inhibition

This table summarizes the in vivo efficacy of **Vps34-IN-4** in a mouse model, demonstrating its ability to inhibit autophagy.



## **Signaling Pathway**

The following diagram illustrates the central role of Vps34 in the autophagy signaling pathway and the point of inhibition by **Vps34-IN-4**.



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Vps34 signaling pathway in autophagy.

# Experimental Protocols Formulation of Vps34-IN-4 for In Vivo Administration

This protocol describes the preparation of a **Vps34-IN-4** formulation suitable for oral gavage in mice. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

#### Materials:

- Vps34-IN-4 powder
- · Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile



- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

#### Procedure:

- Prepare a Stock Solution in DMSO:
  - Accurately weigh the required amount of Vps34-IN-4 powder.
  - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
     Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
- Sequential Addition of Solvents:
  - In a sterile tube, add the required volume of the Vps34-IN-4 stock solution in DMSO.
  - Add PEG300 to the DMSO solution. The volume of PEG300 should be four times the volume of the DMSO stock solution. Vortex thoroughly until the solution is homogeneous.
  - Add Tween 80 to the mixture. The volume of Tween 80 should be half the volume of the DMSO stock solution. Vortex again to ensure the surfactant is evenly dispersed.
  - Slowly add sterile saline to the mixture while vortexing. The volume of saline should be 4.5 times the volume of the DMSO stock solution. Continuous mixing during this step is crucial to prevent precipitation.
- Final Formulation:
  - The final solution should be clear and free of any precipitate. If any cloudiness is observed, gentle warming and/or sonication can be used to aid dissolution.



 The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

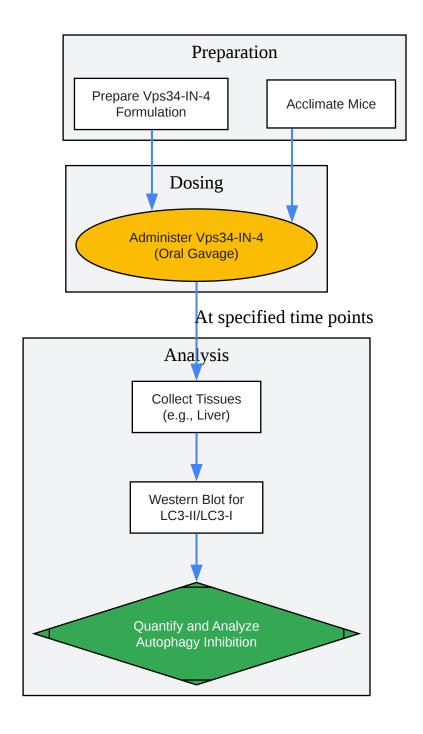
Example Calculation for a 1 mL Final Formulation at 2.5 mg/mL:

- Start with 100 μL of a 25 mg/mL Vps34-IN-4 stock in DMSO.
- Add 400 μL of PEG300 and vortex.
- Add 50 μL of Tween 80 and vortex.
- Slowly add 450 μL of sterile saline while vortexing to a final volume of 1 mL.

## In Vivo Dosing and Efficacy Study Workflow

The following diagram outlines the experimental workflow for assessing the in vivo efficacy of **Vps34-IN-4**.





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Workflow for in vivo efficacy study.

Protocol for Oral Gavage Administration:

• Animal Handling:



- Handle mice gently to minimize stress.
- Weigh each mouse to determine the correct dosing volume.
- Dosing:
  - Administer the prepared Vps34-IN-4 formulation via oral gavage using a suitable gavage needle.
  - The dosing volume should be calculated based on the animal's weight (e.g., 10 mL/kg).
- Monitoring:
  - Monitor the animals for any adverse reactions following administration.
- Tissue Collection and Analysis:
  - At predetermined time points after dosing, euthanize the mice and collect relevant tissues (e.g., liver).
  - Prepare tissue lysates and perform Western blot analysis to assess the levels of LC3-II and LC3-I, which are markers of autophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy inhibition.

## Conclusion

**Vps34-IN-4** is a valuable research tool for investigating the role of autophagy in health and disease. The provided protocols for its in vivo delivery using a PEG300 and Tween 80 formulation offer a reliable method for achieving good oral bioavailability and enabling the study of its pharmacological effects in animal models. Researchers should optimize dosing and treatment schedules based on their specific experimental needs and animal models.

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### References

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